2-Cyano-5-(3,5-dichlorophenyl)phenol
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Overview
Description
2-Cyano-5-(3,5-dichlorophenyl)phenol is an organic compound with the molecular formula C13H7Cl2NO It is characterized by the presence of a cyano group (-CN) and a phenol group (-OH) attached to a benzene ring, which is further substituted with two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3,5-dichlorophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3,5-dichlorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Cyano-5-(3,5-dichlorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3,5-dichlorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyano group can participate in various chemical interactions. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(3,5-dichlorophenyl)phenol
- 2-Cyano-5-(2,4-dichlorophenyl)phenol
- 2-Cyano-5-(3,4-dichlorophenyl)phenol
Uniqueness
2-Cyano-5-(3,5-dichlorophenyl)phenol is unique due to the specific positioning of the cyano and phenol groups, as well as the chlorine atoms. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOACLHYNANSHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684912 |
Source
|
Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-06-8 |
Source
|
Record name | 3',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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